2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-difluorophenoxy)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUNNYIKQOANCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=C(C=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364165 |

Source

|

| Record name | 2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667413-00-5 |

Source

|

| Record name | 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667413-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,4-Difluorophenoxy)-2-methylpropanoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-difluorophenoxy)-2-methylpropanoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. This document details its fundamental chemical and physical properties, established synthesis methodologies, and analytical characterization techniques. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and development purposes. The guide includes practical, field-tested protocols and data presented in a clear, accessible format to support ongoing research and application.

Core Chemical & Physical Properties

This compound is a solid organic compound characterized by a difluorinated phenyl ring linked via an ether bond to a 2-methylpropanoic acid moiety. This structure shares features with fibrate drugs, suggesting potential applications in metabolic research, though its primary use is as a chemical intermediate.[1]

Structural and Molecular Data

The fundamental identifiers and structural representations for this compound are critical for unambiguous identification in research and regulatory documentation.

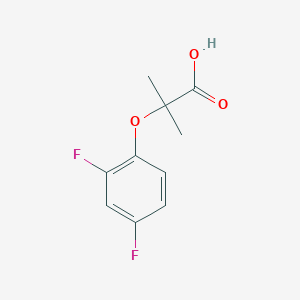

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure highlighting the key functional groups.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound, compiled from reliable chemical supplier databases.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 667413-00-5 | [2][3] |

| Molecular Formula | C₁₀H₁₀F₂O₃ | [3] |

| Molecular Weight | 216.18 g/mol | [3] |

| Physical Form | Solid | |

| InChI Key | LUUNNYIKQOANCC-UHFFFAOYSA-N | |

| SMILES String | CC(C)(Oc1ccc(F)cc1F)C(O)=O | |

| MDL Number | MFCD03422267 | [2] |

Synthesis and Manufacturing Insights

While specific, detailed synthesis routes for this compound are not extensively published in peer-reviewed journals, its structure suggests a common synthetic pathway for phenoxy-isobutyric acids. The most probable and industrially scalable method is the Williamson ether synthesis .

Causality Behind the Method: This pathway is favored due to the high reactivity of the phenoxide nucleophile with a suitable alkyl halide and the relative stability of the ether linkage formed.

Generalized Synthetic Pathway:

-

Deprotonation: 2,4-Difluorophenol is deprotonated using a strong base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent (e.g., DMF or acetone) to form the highly reactive 2,4-difluorophenoxide anion.

-

Nucleophilic Substitution: The phenoxide then acts as a nucleophile, attacking an ester of 2-bromo-2-methylpropanoic acid (e.g., ethyl 2-bromo-2-methylpropionate). This is an Sₙ2 reaction where the bromide acts as the leaving group.

-

Hydrolysis: The resulting ester, ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate, is hydrolyzed to the final carboxylic acid product. This is typically achieved by saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by an acidic workup to protonate the carboxylate salt.[1]

This method is analogous to syntheses described for structurally similar compounds.[1][4]

Analytical Methodologies

Accurate characterization and quantification are paramount. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for analyzing the purity and stability of this compound and its analogues.[5][6]

Diagram 2: Standard RP-HPLC Analytical Workflow

Caption: A typical workflow for purity analysis via RP-HPLC.

Protocol: Purity Determination by RP-HPLC

This protocol describes a self-validating system for determining the purity of this compound.

1. Materials & Reagents:

-

This compound (Sample)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Phosphoric Acid or Trifluoroacetic Acid (TFA)

-

Reference Standard (if available)

2. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 50:50 v/v). The organic/aqueous ratio must be optimized to achieve a suitable retention time (typically 3-10 minutes).

-

Detection Wavelength: 225 nm (based on typical absorbance for similar aromatic structures).[5][6]

-

Injection Volume: 10 µL.

3. Standard & Sample Preparation:

-

Diluent: Acetonitrile/Water (50:50 v/v).

-

Sample Solution: Accurately weigh approximately 10 mg of the compound and dissolve in 10 mL of diluent to achieve a concentration of 1 mg/mL.

-

Standard Solution (if available): Prepare in the same manner as the sample solution using a certified reference standard.

4. System Suitability (Self-Validation):

-

Before sample analysis, perform five replicate injections of the standard solution.

-

Acceptance Criteria:

-

Peak Tailing Factor (T): Must be ≤ 2.0.

-

Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.

-

Theoretical Plates (N): Must be ≥ 2000.

-

-

Rationale: Meeting these criteria ensures the chromatographic system is precise, efficient, and suitable for the analysis.

5. Analysis & Calculation:

-

Inject the sample solution.

-

Calculate the purity using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

Biological Context and Research Interest

The structural similarity of this compound to the fibrate class of drugs suggests it may interact with Peroxisome Proliferator-Activated Receptors (PPARs).[1] Fibrates are known PPARα agonists used to treat dyslipidemia.[1] While this specific compound is not a marketed drug, it and its analogues are valuable as tool compounds in research to probe the structure-activity relationships of PPAR modulators or as intermediates in the synthesis of more complex pharmaceutical agents.[7] For instance, related 2-methylpropanoic acid derivatives have been investigated as intermediates for antifungal agents like Posaconazole.[8]

Safety and Handling

As a laboratory chemical with incompletely characterized toxicology, this compound should be handled with appropriate care.[2]

-

Hazard Classification: While specific GHS classifications for this exact compound are not universally established, related propanoic acids can cause skin, eye, and respiratory irritation.[9][10] It is listed as a combustible solid.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

Hoffman Fine Chemicals. CAS RN 667413-00-5 | this compound. [Link]

-

Sinfoo Biotech. This compound. [Link]

- Google Patents. CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.

-

MySkinRecipes. 2-(4-(difluoromethoxy)phenyl)-2-methylpropanoic acid. [Link]

-

Navarrete-Vázquez, G., et al. (2012). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o169. [Link]

-

PrepChem.com. Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. [Link]

-

Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-356. [Link]

-

Reddy, G. S., et al. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Journal of Separation Science, 33(15), 2326-2332. [Link]

-

PubChem. 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid. [Link]

-

ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

-

Cole-Parmer. Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. [Link]

-

Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-7882. [Link]

-

PubChem. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. [Link]

-

Wang, Y., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. Journal of Analytical Methods in Chemistry, 2022, 9897371. [Link]

Sources

- 1. 2-(4-Acetamidophenoxy)-2-methylpropanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. This compound,(CAS# 667413-00-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. prepchem.com [prepchem.com]

- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-(4-(difluoromethoxy)phenyl)-2-methylpropanoic acid [myskinrecipes.com]

- 8. CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester - Google Patents [patents.google.com]

- 9. aksci.com [aksci.com]

- 10. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3 | CID 67106897 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2,4-Difluorophenoxy)-2-methylpropanoic Acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

Executive Summary

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid is a synthetic organic compound belonging to the family of phenoxypropionic acids. While not a commercial drug itself, its core structure is analogous to the "fibrate" class of hypolipidemic agents and shares features with certain non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines. The strategic incorporation of a difluorinated phenyl ring suggests a design intended to enhance metabolic stability and modulate electronic properties for improved biological targeting. This guide provides a comprehensive technical overview of its synthesis, analytical characterization, and scientifically-grounded potential applications, aimed at researchers and professionals in medicinal chemistry and drug development. We will explore the causality behind synthetic choices, detail robust analytical protocols for structural validation, and propose mechanisms of action based on established pharmacophores.

Physicochemical and Structural Properties

The fundamental identity of a research chemical is established by its structural and physical data. These properties are critical for everything from reaction planning to interpreting biological assay results.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 667413-00-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀F₂O₃ | [4] |

| Molecular Weight | 216.18 g/mol | [4] |

| Physical Form | Solid | [4] |

| SMILES | CC(C)(Oc1ccc(F)cc1F)C(O)=O | [4] |

| InChI Key | LUUNNYIKQOANCC-UHFFFAOYSA-N | [4] |

| Hazard Class | WGK 3 (highly hazardous to water) | [4] |

| Storage Class | 11 (Combustible Solids) | [4] |

Chemical Structure:

Figure 1: 2D Structure of this compound

Synthesis and Purification

The synthesis of this molecule is a multi-step process that leverages a classic ether synthesis followed by hydrolysis. The chosen pathway is efficient and relies on well-understood reaction mechanisms, making it scalable and reproducible in a laboratory setting.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies the ether linkage as the key disconnection point. This strategy simplifies the target molecule into readily available commercial precursors: 2,4-difluorophenol and a derivative of 2-bromo-2-methylpropanoic acid.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol

This two-step protocol is adapted from established methods for synthesizing analogous phenoxypropionic acids.[5][6] The causality for reagent selection is critical: a polar aprotic solvent is used to facilitate the SN2 reaction, a mild base prevents unwanted side reactions, and a subsequent saponification step is required to convert the stable ester intermediate into the desired carboxylic acid.

Step 1: Synthesis of Ethyl 2-(2,4-Difluorophenoxy)-2-methylpropanoate

-

Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-difluorophenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous N,N-Dimethylformamide (DMF, approx. 5 mL per gram of phenol).

-

Rationale: K₂CO₃ is a suitable base to deprotonate the phenol, forming the nucleophilic phenoxide. DMF is an excellent polar aprotic solvent that solvates the potassium cation, leaving the phenoxide free to attack.

-

-

Initiation: Stir the mixture at room temperature for 20 minutes to ensure complete formation of the potassium phenoxide salt.

-

Alkylation: Add ethyl 2-bromo-2-methylpropionate (1.1 eq.) dropwise to the solution.

-

Rationale: This is the electrophile for the Williamson ether synthesis. A slight excess ensures the complete consumption of the valuable phenol.

-

-

Reaction: Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 12-18 hours).

-

Workup: Cool the mixture to room temperature and pour it into ice-cold water (approx. 3x the volume of DMF). Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

-

Rationale: Pouring into water precipitates the organic product and dissolves the inorganic salts. Ethyl acetate is the extraction solvent.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. This intermediate can be purified further by column chromatography if necessary.

Step 2: Hydrolysis to this compound

-

Saponification: Dissolve the crude ethyl ester from Step 1 in a 3:2:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and water. Add lithium hydroxide (LiOH, 3.0 eq.) and stir vigorously at room temperature for 3-4 hours.[6]

-

Rationale: LiOH is a strong base that attacks the carbonyl carbon of the ester, leading to saponification. The solvent mixture ensures the solubility of both the organic ester and the inorganic base.

-

-

Acidification: Monitor the reaction by TLC. Upon completion, remove most of the organic solvents under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 using a 1N HCl solution.

-

Isolation: The carboxylic acid product will typically precipitate as a white solid. If it remains an oil, extract it with dichloromethane (CH₂Cl₂).

-

Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. If needed, the product can be recrystallized from a suitable solvent system like ethanol/water or heptane/ethyl acetate to achieve high purity.

Analytical Characterization

Rigorous analytical testing is non-negotiable for validating the structure and purity of a synthesized compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR is expected to show distinct signals. The two methyl groups on the quaternary carbon will appear as a singlet at approximately δ 1.6 ppm (6H). The aromatic protons will appear as complex multiplets in the range of δ 6.8-7.2 ppm (3H) due to fluorine coupling. The carboxylic acid proton will be a broad singlet far downfield, typically > δ 10 ppm (1H), which will disappear upon a D₂O shake.

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the carbon backbone. Key expected signals include the carboxylic acid carbonyl (~175-180 ppm), the aromatic carbons (showing C-F coupling, ~150-160 ppm for C-F and ~105-120 ppm for other aromatic carbons), the quaternary ether carbon (~79 ppm), the gem-dimethyl carbons (~25 ppm), and the quaternary carbon of the propanoic acid moiety.[6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization in negative mode (ESI-), the expected primary ion would be the [M-H]⁻ ion at an m/z of approximately 215.05. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

O-H Stretch: A very broad peak from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹, corresponding to the carboxylic acid carbonyl.

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

C-O-C Stretch: Signals corresponding to the aryl ether linkage.

Chromatographic Purity (HPLC)

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC).

-

Method: A reverse-phase C18 column is appropriate. A gradient elution method using water and acetonitrile (both containing 0.1% trifluoroacetic acid) as the mobile phase would provide good separation.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 265 nm).

-

Acceptance Criteria: For use in biological assays, purity should exceed 98%.

Potential Biological Activity and Mechanism of Action (MoA)

The true value of a novel chemical entity lies in its potential biological activity. Based on its structural motifs, we can hypothesize several promising avenues for investigation.

Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism

The 2-phenoxy-2-methylpropanoic acid core is the defining pharmacophore of fibrate drugs, which are established agonists of the nuclear receptor PPARα.[6] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This process upregulates genes involved in fatty acid oxidation and lipoprotein metabolism, leading to a decrease in plasma triglycerides. The difluoro-substitution on the phenyl ring could enhance binding affinity or improve pharmacokinetic properties compared to non-fluorinated analogs.[8]

Caption: Proposed PPARα agonist mechanism of action.

Antihistamine Activity

Structurally related 2-methyl-2'-phenylpropionic acid derivatives are known to possess potent and selective H1 antihistamine activity.[9][10] This suggests that the scaffold could be adapted to target the histamine H1 receptor, which could be valuable for developing new antiallergic agents.

Anti-Inflammatory Activity

The propionic acid moiety attached to an aromatic ring is a classic feature of NSAIDs like ibuprofen and flurbiprofen (which is also fluorinated). These drugs typically function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[7][11] It is plausible that this compound could exhibit similar COX-inhibitory properties.

Safety, Handling, and Storage

As a research chemical with incomplete toxicological data, this compound must be handled with care.

-

Handling: All manipulations should be performed by trained personnel in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[1]

-

Safety: The compound is classified as a combustible solid and is highly hazardous to aquatic life (WGK 3).[4] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a well-defined chemical entity with significant potential as a scaffold in drug discovery. Its synthesis is straightforward, and its structure can be rigorously confirmed with standard analytical techniques. The strong structural homology to known PPARα agonists, combined with potential links to antihistamine and anti-inflammatory pharmacophores, makes it a compelling target for further biological investigation. The difluoro-substitutions provide a modern medicinal chemistry element, potentially offering improved drug-like properties. This guide provides the foundational knowledge for researchers to synthesize, validate, and explore the therapeutic potential of this versatile molecule.

References

-

CAS RN 667413-00-5 | this compound | MFCD03422267. (n.d.). Hoffman Fine Chemicals. [Link]

- Grisar, J. M., et al. (1981). U.S. Patent No. 4,259,509. U.S.

- Lee, C.-H., et al. (2010). European Patent Application EP2240464A2.

- (2016).

-

Yılmaz, E., et al. (2020). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Molecules, 25(18), 4286. [Link]

-

This compound - Sinfoo Biotech. (n.d.). Sinfoo Biotech. [Link]

- Lee, C.-H., et al. (2014). U.S. Patent No. 8,633,223. U.S.

-

ANALYTICAL METHOD SUMMARIES. (2021). [Link]

-

2-(4-(difluoromethoxy)phenyl)-2-methylpropanoic acid. (n.d.). MySkinRecipes. [Link]

-

Navarrete-Vázquez, G., et al. (2013). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o443. [Link]

-

Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. (n.d.). PrepChem.com. [Link]

-

O'Hagan, D. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 15(10), 1243. [Link]

-

Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879–7882. [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. This compound,(CAS# 667413-00-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. Hit2Lead | this compound | CAS# 667413-00-5 | MFCD03422267 | BB-3013914 [hit2lead.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof - Google Patents [patents.google.com]

- 6. 2-(4-Acetamidophenoxy)-2-methylpropanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 11. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2,4-Difluorophenoxy)-2-methylpropanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, identified by the CAS number 667413-00-5 , is a fluorinated aromatic carboxylic acid with significant potential in the field of drug discovery and development.[1] Its structural similarity to known fibrate drugs and other peroxisome proliferator-activated receptor (PPAR) modulators positions it as a compound of interest for research into metabolic diseases, inflammation, and other PPAR-mediated conditions.[2] The incorporation of fluorine atoms into the phenoxy ring is a strategic design element in medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of this compound, with a focus on its role as a putative PPAR modulator.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 667413-00-5 | [1] |

| Molecular Formula | C₁₀H₁₀F₂O₃ | [1] |

| Molecular Weight | 216.18 g/mol | [1] |

| Appearance | Solid | [5] |

| SMILES | CC(C)(OC1=C(C=C(C=C1)F)F)C(=O)O | [5] |

| InChI | InChI=1S/C10H10F2O3/c1-10(2,9(13)14)15-8-5-6(11)3-4-7(8)12/h3-5H,1-2H3,(H,13,14) | [5] |

Synthesis Protocol: Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis would proceed by the reaction of 2,4-difluorophenol with a suitable 2-bromo- or 2-chloro-2-methylpropanoate ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

Causality of Experimental Choices:

The choice of the Williamson ether synthesis is predicated on its reliability and versatility in forming ether linkages.[6][7] The use of a strong base, such as sodium hydride or potassium carbonate, is crucial for the deprotonation of the phenolic hydroxyl group of 2,4-difluorophenol, thereby generating the more nucleophilic phenoxide ion. The subsequent SN2 reaction with an alkyl halide, such as ethyl 2-bromo-2-methylpropionate, proceeds efficiently. The final hydrolysis step is a standard procedure to convert the ester to the desired carboxylic acid.

Detailed Step-by-Step Methodology:

Step 1: Formation of the 2,4-Difluorophenoxide

-

To a stirred solution of 2,4-difluorophenol (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous N,N-dimethylformamide or acetone) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) or potassium carbonate (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the sodium or potassium 2,4-difluorophenoxide.

Step 2: Ether Formation

-

To the solution of the phenoxide, add ethyl 2-bromo-2-methylpropionate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Ester Hydrolysis and Product Isolation

-

After completion of the reaction, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate.

-

Dissolve the crude ester in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq), and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a mineral acid (e.g., 1M HCl) to a pH of 2-3.

-

Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Potential Applications in Drug Development: A Focus on PPAR Modulation

The structural scaffold of this compound is highly reminiscent of fibrate drugs, which are known agonists of the peroxisome proliferator-activated receptor alpha (PPARα).[2] PPARs are a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.[8][9] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.

-

PPARα: Primarily expressed in the liver, heart, and skeletal muscle, it is a key regulator of fatty acid oxidation.[2][10]

-

PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis and is involved in insulin sensitization.[2][10]

-

PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and the regulation of cholesterol metabolism.[10]

The activation of these receptors by specific ligands leads to the transcription of target genes involved in these metabolic pathways. A compound like this compound could potentially act as a selective or pan-agonist for PPARs, making it a valuable tool for studying metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.[2]

Mechanism of Action: The PPAR Signaling Pathway

Upon binding to a ligand, such as a fatty acid or a synthetic agonist, PPARs undergo a conformational change. This allows them to form a heterodimer with the retinoid X receptor (RXR). This PPAR-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[8][10]

Experimental Protocol: In Vitro PPARα Activation Assay

To assess the potential of this compound as a PPARα agonist, a cell-based reporter gene assay can be employed. This protocol provides a self-validating system to quantify the activation of the receptor.

Principle:

This assay utilizes a cell line (e.g., HEK293T or HepG2) co-transfected with two plasmids: one expressing a chimeric receptor consisting of the ligand-binding domain (LBD) of human PPARα fused to the DNA-binding domain of the yeast transcription factor GAL4, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).[11] Upon binding of an agonist to the PPARα LBD, the chimeric protein activates the transcription of the luciferase gene, and the resulting light emission can be quantified as a measure of receptor activation.

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells per well.

-

After 24 hours, co-transfect the cells with the PPARα-LBD-GAL4 expression vector and the GAL4-UAS-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a serial dilution of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control (medium with 0.1% DMSO).

-

After 24 hours of transfection, replace the medium with the medium containing the test compound or controls.

-

-

Luciferase Assay:

-

Incubate the cells with the compounds for 24 hours.

-

Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity of each well to the protein concentration or a co-transfected control plasmid (e.g., expressing Renilla luciferase).

-

Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve.

-

Calculate the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal response) to determine the potency of the compound as a PPARα agonist.

-

Conclusion

This compound is a compound with a compelling structural rationale for its investigation as a modulator of PPARs. The synthetic route via Williamson ether synthesis is well-established and adaptable for its preparation. Its potential to interact with the PPAR signaling pathway makes it a valuable research tool for scientists in academia and industry who are focused on developing novel therapeutics for metabolic and inflammatory diseases. The provided protocols for synthesis and biological evaluation offer a solid foundation for further exploration of this promising molecule.

References

-

Components and signaling pathways of the PPAR system. (n.d.). ResearchGate. Retrieved from [Link]

-

PPAR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

- An, H. J., Lee, B., Lee, J. H., Kim, J. H., Kim, Y. K., Kim, K. H., ... & Chung, H. Y. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 16459–16472.

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Human PPAR-gamma Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. Retrieved from [Link]

- Li, Y., Zhang, J., Wang, Y., Sun, H., & Yao, Z. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.

- Staels, B., et al. (2014). The dual peroxisome proliferator-activated receptor alpha/delta agonist GFT505 exerts anti-diabetic effects in db/db mice without peroxisome proliferator-activated receptor gamma-associated adverse cardiac effects. Diabetes, Obesity and Metabolism, 16(11), 1079-1088.

-

Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved from [Link]

- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

- An, H. J., Lee, B., Lee, J. H., Kim, J. H., Kim, Y. K., Kim, K. H., ... & Chung, H. Y. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 16459–16472.

-

Williamson ether synthesis. (n.d.). Retrieved from [Link]

- An, H. J., Lee, B., Lee, J. H., Kim, J. H., Kim, Y. K., Kim, K. H., ... & Chung, H. Y. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 16459–16472.

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

- Staels, B., et al. (2014). The dual peroxisome proliferator-activated receptor alpha/delta agonist GFT505 exerts anti-diabetic effects in db/db mice without peroxisome proliferator-activated receptor gamma-associated adverse cardiac effects. Diabetes, Obesity and Metabolism, 16(11), 1079-1088.

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.

-

Williamson ether synthesis. (2023, October 26). In Wikipedia. [Link]

-

This compound. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

- Berger, J., & Moller, D. E. (2002). The mechanisms of action of PPARs. Annual review of medicine, 53(1), 409-435.

- An, H. J., Lee, B., Lee, J. H., Kim, J. H., Kim, Y. K., Kim, K. H., ... & Chung, H. Y. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Semantic Scholar.

- Mei, H., Han, J., & Fustero, S. (2020). Applications of fluorine in medicinal chemistry. ACS omega, 5(21), 11757-11776.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JPS61130254A - 2,2-difluoropropionic acid derivative - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. korambiotech.com [korambiotech.com]

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid molecular weight

An In-depth Technical Guide to 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. It covers the molecule's fundamental properties, a robust synthesis protocol, postulated biological activities based on structure-activity relationships, and a detailed analytical methodology for its quantification in biological matrices.

Core Molecular Profile

This compound is a synthetic halogenated aromatic compound. Its structure incorporates a 2,4-difluorophenoxy moiety linked via an ether bond to a gem-dimethylpropanoic acid backbone. This structure is reminiscent of fibrate drugs and certain non-steroidal anti-inflammatory agents (NSAIDs), suggesting potential applications in metabolic and inflammatory research.

Physicochemical Properties

A summary of the key quantitative data for this molecule is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 216.18 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₀F₂O₃ | [1][2][3][4][5] |

| CAS Number | 667413-00-5 | [2][3][5][6] |

| Physical Form | Solid | [1][4] |

| InChI Key | LUUNNYIKQOANCC-UHFFFAOYSA-N | [1][4] |

| SMILES String | CC(C)(Oc1ccc(F)cc1F)C(O)=O | [1][4] |

Synthesis and Characterization

While specific peer-reviewed synthesis procedures for this exact molecule are not widely published, a reliable and efficient synthesis can be designed based on the well-established Williamson ether synthesis, followed by ester hydrolysis.[1][5][7][8] This two-step approach offers high yields and utilizes readily available starting materials.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Expertise & Experience: This protocol is designed for robustness. The choice of a strong base like sodium hydride (NaH) in Step 1 ensures complete deprotonation of the phenol for an efficient Sₙ2 reaction, while potassium carbonate (K₂CO₃) offers a milder, safer alternative. The subsequent hydrolysis in Step 2 is a standard procedure; using a base like lithium hydroxide (LiOH) is often preferred for its clean reaction profile.[9]

Step 1: Synthesis of Ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate

-

To a stirred solution of 2,4-difluorophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Allow the reaction mixture to stir at room temperature for 30 minutes until gas evolution ceases.

-

Add ethyl 2-bromo-2-methylpropionate (1.1 eq) dropwise to the mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench carefully by adding ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield the intermediate ester.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ester from Step 1 in a solvent mixture of tetrahydrofuran (THF), methanol (MeOH), and water (e.g., 3:2:1 ratio).

-

Add lithium hydroxide (LiOH) (2-3 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the organic solvents (THF, MeOH) under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1N hydrochloric acid (HCl). A white precipitate should form.

-

Extract the product with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield the final product as a solid.

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight (m/z = 216.18).

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

Postulated Biological Activity & Therapeutic Potential

Trustworthiness: To date, no specific biological activity or mechanism of action has been published for this compound. However, based on its structural similarity to well-characterized classes of compounds, we can postulate potential biological targets and therapeutic applications. This section provides field-proven insights based on established structure-activity relationships.

Potential as a PPAR Modulator

The core structure of the molecule closely resembles that of fibrates, such as clofibric acid and bezafibrate.[3][9] Fibrates are ligands for the Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα isoform.[10]

-

Mechanism: PPARs are nuclear receptors that, upon ligand activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[10]

-

Potential Effects: Activation of PPARα, which is highly expressed in tissues with high fatty acid catabolism like the liver and heart, leads to decreased serum triglycerides and an increase in HDL cholesterol.[10] Phenylpropanoic acid derivatives have been explicitly designed as PPARα/δ dual agonists for the treatment of metabolic syndrome.[11] A novel propanoic acid derivative, MHY2013, was recently identified as a potent PPAR pan-agonist that improves insulin resistance and dyslipidemia.[12]

PPARα Signaling Pathway

Caption: Postulated activation of the PPARα signaling pathway.

Analytical Methodology for Bioanalysis

For drug development, a robust method to quantify the compound in biological matrices like plasma is essential. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[13][14]

Analytical Workflow Diagram

Caption: Workflow for LC-MS/MS quantification in plasma.

Experimental Protocol: LC-MS/MS Quantification

Authoritative Grounding: This protocol is based on standard, validated methodologies for small molecule drug quantification in biological fluids.[14][15][16] The use of an internal standard is critical for correcting matrix effects and ensuring accuracy.

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of an internal standard (IS) solution (e.g., an isotopically labeled version of the analyte or a close structural analog).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Conditions:

-

HPLC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A typical gradient would run from 5-95% B over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), likely in negative mode to deprotonate the carboxylic acid.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and IS would need to be determined by direct infusion and optimization.

-

-

Method Validation:

-

The method must be validated according to regulatory guidelines, assessing for accuracy, precision, selectivity, sensitivity (LLOQ), and stability.[13]

-

Conclusion

This compound is a readily synthesizable compound with a molecular architecture that strongly suggests potential as a modulator of nuclear receptors, particularly PPARα. While direct biological evidence is currently lacking, its structural similarity to established therapeutic agents makes it a compelling candidate for investigation in the fields of metabolic disease and inflammation. The analytical methods described herein provide a robust framework for its reliable quantification, enabling further preclinical and clinical development.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

-

Sinfoo Biotech. This compound. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

ChemBK. This compound. [Link]

-

Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry. [Link]

-

Hoffman Fine Chemicals. This compound. [Link]

-

PubMed Central (PMC). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. [Link]

- Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

-

PubMed. Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human. [Link]

-

PubMed. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. [Link]

-

Lee, J. Y., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget. [Link]

-

International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. [Link]

-

PubMed Central (PMC). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. [Link]

-

AxisPharm. (2022). Methods for Pharmaceutical Analysis of Biological Samples. [Link]

-

PubMed. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. [Link]

-

PubMed Central (PMC). Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. [Link]

-

PubMed. Analytical methods for determination of anticoagulant rodenticides in biological samples. [Link]

-

PubMed. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. [Link]

-

MDPI. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

-

Journal of Pharmaceutical Science and Technology. Bioanalytical Method Development –Determination of Drugs in Biological Fluids. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. 2-(4-Acetamidophenoxy)-2-methylpropanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]

- 14. onlinepharmacytech.info [onlinepharmacytech.info]

- 15. ijisrt.com [ijisrt.com]

- 16. Analytical methods for determination of anticoagulant rodenticides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic pathway for 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, a compound of interest in medicinal chemistry and drug development, often as an intermediate or an analog of pharmacologically active molecules like fibrates. The synthesis is primarily achieved through a robust and well-established method, the Williamson ether synthesis, followed by ester hydrolysis. This document elucidates the chemical principles, provides a detailed experimental protocol, and presents the underlying rationale for the methodological choices, ensuring a blend of theoretical understanding and practical applicability.

Core Synthesis Strategy: The Williamson Ether Synthesis

The most direct and widely adopted route for preparing this compound is a two-step process. The core of this strategy is the Williamson ether synthesis, a classic Sɴ2 reaction that forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1][2][3]

Causality of the Two-Step Approach:

A direct reaction between 2,4-difluorophenol and 2-bromo-2-methylpropanoic acid under basic conditions is unfeasible. The base required to deprotonate the phenol would readily react with the acidic carboxylic acid proton, leading to a competing and unproductive acid-base neutralization. To circumvent this, the carboxylic acid is "protected" as an ester (e.g., an ethyl ester). This ester is unreactive to the basic conditions of the ether synthesis. The ether linkage is formed first, and the protective ester group is subsequently removed via hydrolysis to yield the target carboxylic acid.

The overall reaction scheme is as follows:

-

Step 1: Ether Formation: 2,4-difluorophenol is deprotonated by a base to form the 2,4-difluorophenoxide ion. This potent nucleophile then attacks an alkyl halide, ethyl 2-bromo-2-methylpropanoate, via an Sɴ2 mechanism to form the intermediate ester, ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate.[2][3]

-

Step 2: Hydrolysis: The resulting ester is hydrolyzed under basic conditions (saponification) to form the carboxylate salt. Subsequent acidification protonates the salt, precipitating the final product, this compound.[4][5]

Caption: Overall two-step synthesis pathway.

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology. The quantities are given as molar equivalents to allow for scalability.

Part A: Synthesis of Ethyl 2-(2,4-Difluorophenoxy)-2-methylpropanoate

Materials:

| Reagent | Molar Eq. | Purpose |

| 2,4-Difluorophenol | 1.0 | Starting Phenol |

| Ethyl 2-bromo-2-methylpropanoate | 1.1 - 1.5 | Alkylating Agent |

| Anhydrous Potassium Carbonate (K₂CO₃) | 2.0 - 2.5 | Base |

| Acetone or DMF | - | Solvent |

| Ethyl Acetate | - | Extraction |

| Brine | - | Washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |

Procedure:

-

Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add 2,4-difluorophenol (1.0 eq.), anhydrous potassium carbonate (2.0-2.5 eq.), and a suitable volume of acetone to ensure adequate stirring.

-

Expert Insight: Potassium carbonate is an effective and economical base for deprotonating the phenol. Being a solid, it simplifies the work-up process. An excess is used to ensure complete deprotonation and to neutralize the HBr byproduct.

-

-

Alkylation: Begin stirring the suspension and add ethyl 2-bromo-2-methylpropanoate (1.1-1.5 eq.) dropwise to the mixture.[5]

-

Reflux: Heat the reaction mixture to reflux (for acetone, this is ~56°C) and maintain it for 12-18 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Expert Insight: Refluxing provides the necessary activation energy for the Sɴ2 reaction to proceed at a reasonable rate.

-

-

Work-up and Isolation: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Filter the mixture to remove the solid potassium carbonate and potassium bromide salts. Wash the solid residue with a small amount of acetone.[5] c. Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone. d. Dissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).

-

Trustworthiness: The washing steps are critical for removing any remaining inorganic salts and water-soluble impurities. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, typically as an oil or low-melting solid. This intermediate is often pure enough for the next step without further purification.

-

Part B: Hydrolysis to this compound

Materials:

| Reagent | Molar Eq. | Purpose |

| Ethyl 2-(2,4-Difluorophenoxy)-2-methylpropanoate | 1.0 | Starting Ester |

| Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | 3.0 | Base |

| THF/Methanol/Water (e.g., 3:2:1 v/v/v) | - | Solvent System |

| Hydrochloric Acid (HCl), 2M | - | Acidification |

| Dichloromethane or Ethyl Acetate | - | Extraction |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the crude ester from Part A (1.0 eq.) in a solvent mixture of THF, methanol, and water.

-

Saponification: Add the base (NaOH or LiOH, 3.0 eq.) to the solution and stir vigorously at room temperature for 3-5 hours, or until TLC indicates the complete consumption of the starting ester.[5]

-

Expert Insight: A mixed solvent system is used to ensure the solubility of both the relatively nonpolar ester and the ionic hydroxide base.

-

-

Work-up and Isolation: a. Remove the organic solvents (THF and methanol) under reduced pressure. b. Dilute the remaining aqueous residue with cold water. c. Cool the solution in an ice bath and acidify by slowly adding 2M HCl until the pH is approximately 1-2. A white precipitate of the carboxylic acid product should form.[4][6]

-

Trustworthiness: Acidification must be done carefully in an ice bath to control the exothermic neutralization reaction. A low pH ensures complete protonation of the carboxylate, maximizing the yield of the precipitated solid acid. d. Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual inorganic salts. e. Dry the product in a vacuum oven. If further purification is needed, recrystallization from a solvent system like ethyl acetate/hexane can be performed to yield the final product as a white crystalline solid.[4]

-

Caption: Step-by-step experimental workflow.

References

- Williamson Ether Synthesis. (n.d.).

- Williamson Ether Synthesis reaction. (n.d.). BYJU'S.

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- Williamson Ether Synthesis. (n.d.). Chemistry Steps.

- Experiment 06 Williamson Ether Synthesis. (n.d.).

- An Improved New Path to Synthesize Gemfibrozil. (n.d.). Semantic Scholar.

- Organic Syntheses Procedure. (n.d.).

- Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. (n.d.). PrepChem.com.

- A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). PMC - NIH.

- 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. (n.d.). PMC - NIH.

Sources

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-Acetamidophenoxy)-2-methylpropanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential PPARα Agonist

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid is a synthetic compound whose mechanism of action has not been extensively characterized in publicly available literature. However, its chemical architecture, specifically the phenoxy-isobutyric acid core, bears a striking resemblance to the fibrate class of lipid-lowering drugs.[1][2][3] This structural analogy strongly suggests that this compound likely functions as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5][6] This guide will, therefore, elucidate the putative mechanism of action of this compound by drawing upon the well-established pharmacology of fibrates as PPARα agonists. We will delve into the molecular signaling cascades, the consequent effects on lipid metabolism, and provide detailed experimental protocols to validate this proposed mechanism.

The Core Directive: PPARα as the Primary Molecular Target

The central hypothesis is that this compound exerts its pharmacological effects through the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[7][8] Fibrates, as a class, are known to bind to and activate PPARα, leading to a cascade of genomic and non-genomic effects that culminate in a more favorable lipid profile.[4][9]

The Molecular Handshake: Ligand Binding and Receptor Activation

The proposed mechanism initiates with the binding of this compound to the ligand-binding domain of the PPARα receptor. This interaction induces a conformational change in the receptor, leading to its activation. The activated PPARα then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[6][10] This PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4][6] This binding event recruits co-activator proteins, initiating the transcription of a suite of genes involved in lipid metabolism.[6]

Downstream Consequences of PPARα Activation: A Symphony of Lipid Modulation

The activation of PPARα by a ligand such as this compound is expected to orchestrate a series of changes in the expression of genes that govern lipid homeostasis, leading to the following key outcomes:

Triglyceride Catabolism: A Primary Therapeutic Effect

A hallmark of fibrate activity is a significant reduction in plasma triglyceride levels.[9][11][12] This is achieved through several PPARα-mediated mechanisms:

-

Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene.[4][13] LPL is a critical enzyme that hydrolyzes triglycerides within circulating very-low-density lipoproteins (VLDL) and chylomicrons, facilitating the uptake of fatty acids by peripheral tissues.[5][7]

-

Decreased Apolipoprotein C-III (ApoC-III) Synthesis: PPARα activation suppresses the expression of the APOC3 gene.[4][14] ApoC-III is a potent inhibitor of LPL; its reduction, therefore, enhances LPL activity and promotes the clearance of triglyceride-rich lipoproteins.[4][7]

-

Enhanced Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in the beta-oxidation of fatty acids in the liver and muscle.[9] This increased fatty acid catabolism reduces the substrate availability for triglyceride synthesis in the liver.[9][13]

Modulation of HDL Cholesterol: The "Good Cholesterol"

Fibrates are known to increase the levels of high-density lipoprotein (HDL) cholesterol.[4][11] This effect is primarily attributed to the PPARα-mediated upregulation of the major apolipoproteins of HDL, Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II).[4][9] These proteins are essential for the formation and function of HDL particles, which are involved in reverse cholesterol transport.

Effects on LDL Cholesterol: A More Complex Picture

The effect of fibrates on low-density lipoprotein (LDL) cholesterol can be variable.[11] While they can modestly decrease LDL levels in some instances, they may also cause a slight increase, particularly in individuals with high triglyceride levels.[11] This is thought to be due to the increased conversion of VLDL to LDL. However, fibrates tend to promote the formation of larger, less dense LDL particles, which are considered less atherogenic than small, dense LDL particles.[13]

Visualizing the Pathway

Caption: Putative signaling pathway of this compound.

Experimental Validation: A Roadmap for Researchers

To empirically validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a robust framework for these investigations.

In Vitro Assays: Probing Molecular Interactions

1. PPARα Ligand Binding Assay

-

Objective: To determine if this compound directly binds to the PPARα receptor.

-

Methodology: A competitive binding assay using a commercially available kit is recommended.[15][16]

-

Prepare a reaction mixture containing a known concentration of a radiolabeled or fluorescently tagged PPARα ligand and the PPARα ligand-binding domain.

-

Add increasing concentrations of this compound to the reaction mixture.

-

Incubate to allow for competitive binding.

-

Measure the displacement of the labeled ligand. A dose-dependent decrease in the signal from the labeled ligand indicates binding of the test compound.

-

Calculate the IC50 value to quantify the binding affinity.

-

2. PPARα Transactivation Assay

-

Objective: To assess the functional consequence of binding, i.e., whether the compound activates PPARα-mediated gene transcription.

-

Methodology: A luciferase reporter gene assay is the gold standard.[17][18]

-

Transfect a suitable cell line (e.g., HEK293T or HepG2) with two plasmids: one expressing the human PPARα receptor and another containing a luciferase reporter gene under the control of a PPRE promoter.

-

Treat the transfected cells with increasing concentrations of this compound. A known PPARα agonist (e.g., fenofibrate) should be used as a positive control.[18]

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity.

-

A dose-dependent increase in luciferase activity indicates that the compound is a functional agonist of PPARα.

-

Determine the EC50 value to quantify the compound's potency.

-

3. Target Gene Expression Analysis

-

Objective: To confirm that the compound upregulates the expression of known PPARα target genes in a relevant cell type.

-

Methodology: Quantitative real-time PCR (qPCR) in a metabolically active cell line like HepG2.

-

Culture HepG2 cells and treat them with various concentrations of this compound for a predetermined time (e.g., 24 hours).

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using primers specific for known PPARα target genes (e.g., CPT1A, ACOX1, LPL, PDK4) and a housekeeping gene for normalization.

-

A dose-dependent increase in the mRNA levels of these target genes will provide strong evidence of PPARα activation.[18]

-

Visualizing the Experimental Workflow

Caption: A streamlined workflow for validating the mechanism of action.

In Vivo Studies: Assessing Physiological Effects

1. Animal Model Selection

-

Objective: To choose an appropriate animal model that recapitulates human dyslipidemia.

-

Recommendations:

2. Efficacy Study Design

-

Objective: To evaluate the effect of this compound on the plasma lipid profile in a dyslipidemic animal model.

-

Methodology:

-

Acclimatize the selected animal models and induce dyslipidemia (e.g., through HFD feeding for 8-12 weeks).

-

Divide the animals into groups: vehicle control, positive control (e.g., fenofibrate), and multiple dose groups of this compound.

-

Administer the compounds daily via oral gavage for a specified period (e.g., 4-8 weeks).

-

Collect blood samples at baseline and at the end of the treatment period.

-

Analyze plasma for total cholesterol, triglycerides, HDL-C, and LDL-C.

-

At the end of the study, harvest tissues (liver, adipose tissue) for further analysis.

-

3. Pharmacodynamic Assessment

-

Objective: To correlate the lipid-lowering effects with the engagement of the PPARα pathway in vivo.

-

Methodology:

-

Using the liver tissue collected from the efficacy study, perform qPCR to measure the expression of PPARα target genes.

-

An upregulation of these genes in the compound-treated groups compared to the vehicle control would confirm the in vivo mechanism of action.

-

Quantitative Data Summary

| Parameter | Expected Outcome with this compound | Rationale |

| In Vitro Binding (IC50) | Low micromolar to nanomolar range | Direct interaction with PPARα |

| In Vitro Transactivation (EC50) | Low micromolar to nanomolar range | Functional agonism of PPARα |

| Target Gene Expression (In Vitro) | Dose-dependent increase in CPT1A, ACOX1, LPL | PPARα-mediated transcriptional regulation |

| Plasma Triglycerides (In Vivo) | Significant dose-dependent decrease | Increased LPL activity and fatty acid oxidation |

| Plasma HDL-C (In Vivo) | Moderate dose-dependent increase | Increased expression of ApoA-I and ApoA-II |

| Plasma LDL-C (In Vivo) | Variable (slight decrease or increase) | Complex effects on lipoprotein metabolism |

| Liver Gene Expression (In Vivo) | Dose-dependent increase in PPARα target genes | Confirmation of in vivo target engagement |

Conclusion

Based on its chemical structure, this compound is strongly predicted to function as a PPARα agonist, mirroring the mechanism of action of fibrate drugs. This guide has outlined the putative molecular pathway, from receptor binding and activation to the downstream regulation of genes involved in lipid metabolism, ultimately leading to a reduction in triglycerides and an increase in HDL cholesterol. The provided experimental protocols offer a comprehensive strategy for researchers to rigorously test this hypothesis and fully characterize the pharmacological profile of this compound. The successful validation of this mechanism would position this compound as a promising candidate for further development in the management of dyslipidemia.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Gemfibrozil?

- Dr.Oracle. (2025, August 12). What is the mechanism of action of Gemfibrozil (Gemfibrizol)?

- U.S. Food and Drug Administration. (n.d.). LOPID - (Gemfibrozil Tablets, USP).

- Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism.

- Wikipedia. (2023, December 27). Gemfibrozil.

- Altmeyers Encyclopedia. (2025, July 10). Gemfibrozil.

- Vu-Dac, N., Schoonjans, K., Lalloyer, F., Peulens, V., Laine, B., Fruchart, J. C., & Auwerx, J. (1998). The nuclear receptors peroxisome proliferator-activated receptor alpha and Rev-erbalpha mediate the species-specific regulation of apolipoprotein A-I expression by fibrates. The Journal of biological chemistry, 273(40), 25713–25720.

- Qu, S., Su, D., Altomonte, J., Tanimoto, A., & Cao, G. (2007). PPAR{alpha} Mediates the Hypolipidemic Action of Fibrates by Antagonizing FoxO1. American journal of physiology. Endocrinology and metabolism, 292(2), E421–E434.

- Lefebvre, P., Chinetti, G., Fruchart, J. C., & Staels, B. (2006). Fibrates, glitazones, and peroxisome proliferator-activated receptors. Arteriosclerosis, thrombosis, and vascular biology, 26(1), 28–36.

- Blake, B. E., Hogberg, M. G., & Abbott, B. D. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicology and applied pharmacology, 449, 116136.

- Assay Genie. (n.d.). PPAR-alpha Transcription Factor Activity Assay (TFAB00152).

- Yetukuri, L., Söderlund, S., Koivuniemi, A., Seppänen-Laakso, T., Niemelä, P. S., Hyvönen, M., ... & Oresic, M. (2010). Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia. PloS one, 5(4), e10351.

- Delerive, P., De Bosscher, K., Besnard, S., Vanden Berghe, W., Peters, J. M., Gonzalez, F. J., ... & Staels, B. (2001). Peroxisome proliferator-activated receptor alpha negatively regulates the vascular inflammatory gene response by negative cross-talk with transcription factors NF-kappaB and AP-1. The Journal of biological chemistry, 276(35), 32048–32054.

- Vázquez, M., Silvestre, J. S., & Prous, J. R. (2002). Experimental approaches to study PPAR gamma agonists as antidiabetic drugs. Methods and findings in experimental and clinical pharmacology, 24(8), 515–523.

- Vázquez, M., Silvestre, J. S., & Prous, J. R. (2002). Experimental approaches to study PPARγ agonists as antidiabetic drugs. Methods and findings in experimental and clinical pharmacology, 24(8), 515-523.